4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline
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Overview
Description
4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline is a compound that features an imidazole ring substituted with an aniline group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to yield the desired imidazole derivatives .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of microwave-assisted synthesis, which provides a more efficient and environmentally friendly approach. This method involves heating a mixture of the reactants in a microwave oven, leading to high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of a nitro group results in an amine .
Scientific Research Applications
4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . For example, imidazole derivatives can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline can be compared with other similar compounds, such as:
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound also features an imidazole ring but with a benzo-fused structure, leading to different biological activities.
4-(Imidazol-1-yl)phenol: This compound has a hydroxyl group instead of an aniline group, which affects its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(3-propan-2-ylimidazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-14-7-12(15)10-3-5-11(13)6-4-10/h3-9H,13H2,1-2H3 |
InChI Key |
YEWGUDHVKMDNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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